tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
CAS No.: 1823491-57-1
Cat. No.: VC4276362
Molecular Formula: C18H26N2O4
Molecular Weight: 334.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823491-57-1 |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.416 |
| IUPAC Name | tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
| Standard InChI Key | ZBUKRLSPLMADFS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
tert-Butyl 3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is defined by the IUPAC name tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate. Its structure features a pyrrolidine ring substituted at the 3-position with an aminomethyl group protected by a Cbz moiety, while the nitrogen at the 1-position is shielded by a Boc group. The stereospecific (3S)-enantiomer (CAS 872714-75-5) is commercially available for chiral synthesis applications .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1823491-57-1, 872714-75-5 |
| Molecular Formula | C₁₈H₂₆N₂O₄ |
| Molecular Weight | 334.416 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2 |
| InChIKey | ZBUKRLSPLMADFS-UHFFFAOYSA-N |
Structural Analogues and Modifications
Comparative analysis with derivatives like tert-butyl 3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate (CAS 2680665-21-6) reveals that alkylation at the amino group increases molecular weight (373.4 g/mol) and introduces polar nitrile functionalities . Such modifications enhance hydrogen-bonding potential, a critical factor in target binding affinity .
Synthesis and Manufacturing
Stepwise Synthetic Routes
The synthesis typically proceeds through three stages:
-
Pyrrolidine Functionalization: Alkylation of tert-butyl pyrrolidin-3-ylcarbylate with bromomethyl intermediates introduces the aminomethyl group .
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Dual Protection Strategy: Sequential Boc and Cbz protection is achieved using di-tert-butyl dicarbonate and benzyl chloroformate under basic conditions (e.g., DIEA in DCM) .
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Purification: Column chromatography (ethyl acetate/petroleum ether) yields the final product with >97% purity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | NaH, DMF, 0°C → rt | 73–82% |
| Cbz Protection | Benzyl chloroformate, DIEA, DCM | 87% |
| Boc Protection | Boc₂O, THF, 40°C | 90% |
Stereochemical Considerations
The (3S)-configured enantiomer is synthesized via asymmetric hydrogenation or chiral resolution, critical for studies requiring enantiopure intermediates . Catalytic hydrogenation over Pd/C effectively removes Cbz groups while preserving Boc protection, enabling downstream functionalization .
Applications in Medicinal Chemistry
Peptidomimetic Development
The compound’s dual-protected amine system facilitates the construction of peptide analogs resistant to proteolytic degradation. For example, it serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors, where pyrrolidine rigidity enhances target engagement .
PROTACs and Targeted Protein Degradation
As a building block for proteolysis-targeting chimeras, the compound links E3 ubiquitin ligase binders to target protein ligands. Its spacers optimize ternary complex formation, as evidenced in recent Bruton’s tyrosine kinase (BTK) degraders .
Enzyme Inhibitor Scaffolds
Structural derivatives exhibit inhibitory activity against serine proteases and kinases. For instance, replacing the Cbz group with sulfonamides yielded nanomolar inhibitors of Factor Xa, a thrombosis target .
Recent Advancements and Research Trends
Pharmacokinetic Optimization
Studies demonstrate that replacing the benzyloxy group with fluorinated aryl moieties improves metabolic stability and blood-brain barrier penetration in CNS-targeted candidates . For example, a 2024 study reported a 3.2-fold increase in half-life for fluorinated analogs in murine models .
Solid-Phase Synthesis Integration
Automated synthesis platforms now incorporate this compound into resin-bound libraries, enabling high-throughput screening of macrocyclic peptides. A 2025 publication highlighted its use in generating a 10,000-member library targeting GPCRs .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%. Solvent-free mechanochemical methods are under investigation to align with sustainable manufacturing principles .
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